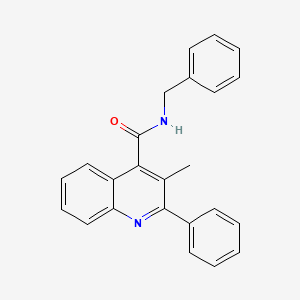

N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide

Description

Historical Context and Evolution of Quinoline-4-carboxamide Derivatives in Chemical Research

The journey of quinoline (B57606) derivatives in scientific research began with the isolation of quinine (B1679958) from cinchona bark in the 19th century, a landmark discovery that established the quinoline moiety as a crucial pharmacophore, particularly in the treatment of malaria. ijpsjournal.com This historical success spurred extensive research into synthetic quinoline-based compounds, leading to the development of numerous drugs. ijpsjournal.comnih.gov The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has since been recognized for its versatile therapeutic potential, exhibiting a wide array of pharmacological activities. nih.govresearchgate.netnih.gov

The development of quinoline-4-carboxamide derivatives as a specific class of compounds for research has been a more recent yet rapidly evolving field. researchgate.net These derivatives have garnered considerable attention due to their own impressive spectrum of biological activities. researchgate.net Initial investigations into simpler quinoline carboxamides laid the groundwork for the synthesis and evaluation of more complex analogues. koreascience.krresearchgate.net The evolution of synthetic methodologies, including classical reactions like the Pfitzinger and Doebner-von Miller syntheses, and more modern techniques such as transition metal-catalyzed reactions, has been instrumental in the diversification of the quinoline-4-carboxamide library. nih.govnih.govacs.org This has allowed researchers to systematically explore the structure-activity relationships (SAR) by introducing a variety of substituents at different positions of the quinoline ring. orientjchem.org

The timeline below highlights key milestones in the evolution of quinoline and its carboxamide derivatives in research:

| Era | Key Developments | Significance |

| 19th Century | Isolation of quinine from Cinchona alkaloids. ijpsjournal.com | Established the quinoline core as a key antimalarial pharmacophore. |

| Early 20th Century | Development of synthetic antimalarials like chloroquine. ijpsjournal.com | Demonstrated the potential of synthetic quinoline derivatives in medicine. |

| Mid-20th Century | Discovery of nalidixic acid, a quinolone antibiotic. ijpsjournal.com | Expanded the therapeutic applications of quinoline-related structures to antibacterial agents. |

| Late 20th Century | Emergence of fluoroquinolone antibiotics. ijpsjournal.com | Showcased the impact of targeted modifications to the quinoline scaffold. |

| 21st Century | Increased focus on quinoline-4-carboxamide derivatives for diverse biological targets. researchgate.netacs.org | Recognition of the carboxamide moiety as a critical component for modulating biological activity. |

| Present | Application of advanced synthetic and computational methods to design novel quinoline-4-carboxamides. nih.govnih.gov | Rational drug design and exploration of new therapeutic areas for this class of compounds. |

Structural Significance of the Quinoline Core in Modern Organic and Medicinal Chemistry

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.netorientjchem.org This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets. nih.govnih.gov The structural features of the quinoline core, including its aromaticity, planarity, and the presence of a nitrogen atom, contribute to its capacity for diverse molecular interactions such as π-π stacking, hydrogen bonding, and coordination with metal ions. orientjchem.orgfiveable.me

Chemically, quinoline is a heterocyclic aromatic organic compound with the formula C₉H₇N. vedantu.com It consists of a benzene ring fused to a pyridine ring. fiveable.me This fusion results in a unique electronic distribution and reactivity profile, allowing for functionalization at various positions. researchgate.net The presence of the nitrogen atom in the pyridine ring imparts basicity to the molecule and provides a site for hydrogen bonding, which is crucial for receptor binding. vedantu.comnih.gov

The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including:

Antimalarial ijpsjournal.combiointerfaceresearch.com

Anticancer nih.govresearchgate.net

Antibacterial nih.govbiointerfaceresearch.com

Anti-inflammatory ijpsjournal.comnih.gov

Anticonvulsant ijpsjournal.comnih.gov

This wide range of activities underscores the ability of the quinoline nucleus to be tailored through chemical modification to achieve desired therapeutic effects. biointerfaceresearch.comresearchgate.net The development of numerous synthetic protocols has further enhanced the accessibility and diversification of quinoline-based compounds for drug discovery programs. nih.gov

Rationale for Investigating N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide within the Quinoline Scaffold Paradigm

The specific substitution pattern of this compound is a result of rational design principles aimed at exploring and potentially enhancing the biological activity of the quinoline-4-carboxamide scaffold. Each substituent is chosen for its potential to influence the molecule's physicochemical properties and its interactions with biological targets.

The N-benzyl group: The introduction of a benzyl (B1604629) group at the amide nitrogen can significantly impact the molecule's lipophilicity and steric profile. nih.gov This can influence its ability to cross cell membranes and fit into the binding pockets of target proteins. The aromatic ring of the benzyl group can also participate in additional π-π stacking or hydrophobic interactions with the target. nih.gov Research on other N-benzyl substituted carboxamides has shown that this group can be crucial for biological activity. mdpi.com

The 2-phenyl group: Placing a phenyl group at the 2-position of the quinoline ring introduces another aromatic system, which can engage in various non-covalent interactions with biological macromolecules. orientjchem.org Structure-activity relationship (SAR) studies of quinoline derivatives have often shown that substitutions at the 2-position can significantly modulate their biological effects. orientjchem.orgmdpi.com

The 4-carboxamide linkage: The carboxamide group at the 4-position is a key functional group that can act as both a hydrogen bond donor and acceptor. researchgate.net This feature is critical for forming stable interactions with amino acid residues in the active sites of enzymes and receptors. The geometry of the carboxamide linkage also plays a role in positioning the N-benzyl group for optimal interaction with the target. nih.gov

The combination of these specific substituents on the quinoline-4-carboxamide core creates a molecule with a distinct three-dimensional structure and a unique distribution of electronic charge, making it a compelling candidate for investigation in various biological assays.

Overview of Key Academic Research Trajectories for Complex Heterocyclic Compounds

The academic research landscape for complex heterocyclic compounds like this compound is multifaceted and driven by the quest for novel molecules with valuable properties. researchtrends.netresearchgate.netopenaccessjournals.com Key research trajectories in this area include:

Synthetic Methodology Development: A primary focus is on the development of novel and efficient synthetic routes to access complex heterocyclic structures. nih.govmdpi.com This includes the exploration of new catalysts, reaction conditions, and building blocks to improve yields, reduce reaction times, and enhance stereoselectivity. mdpi.com

Biological Evaluation and Drug Discovery: A significant portion of research is dedicated to the biological evaluation of newly synthesized heterocyclic compounds. nih.govnih.gov This involves screening for a wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netopenmedicinalchemistryjournal.com The goal is to identify lead compounds for further development into new therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling: Computational tools play an increasingly important role in the study of heterocyclic compounds. nih.govtandfonline.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are used to predict the biological activity of molecules, understand their mechanism of action at the molecular level, and guide the design of new derivatives with improved properties. nih.govacs.orgacs.org

Materials Science Applications: Beyond medicinal chemistry, heterocyclic compounds are also explored for their potential applications in materials science. fiveable.me Their unique electronic and photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

The table below summarizes the primary research areas for complex heterocyclic compounds:

| Research Trajectory | Key Activities | Objectives |

| Synthetic Chemistry | Development of novel synthetic routes, optimization of reaction conditions, exploration of new catalysts. nih.govmdpi.com | To efficiently synthesize diverse and complex heterocyclic libraries for further investigation. |

| Medicinal Chemistry | In vitro and in vivo biological screening, mechanism of action studies, structure-activity relationship (SAR) analysis. nih.govnih.gov | To discover and develop new drug candidates for various diseases. nih.gov |

| Computational Chemistry | Molecular docking, QSAR, DFT calculations, molecular dynamics simulations. nih.govtandfonline.com | To predict biological activity, elucidate binding modes, and rationally design new compounds. |

| Materials Science | Investigation of electronic and photophysical properties, synthesis of functional materials. fiveable.me | To develop new materials for applications in electronics, optics, and other technologies. |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-17-22(24(27)25-16-18-10-4-2-5-11-18)20-14-8-9-15-21(20)26-23(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWFYHONAOKRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360383 | |

| Record name | N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177360-28-0 | |

| Record name | N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for the N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide Framework

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical primary disconnection is at the amide bond, separating the quinoline-4-carboxylic acid core from benzylamine. This is a standard and reliable transformation in synthetic chemistry.

Further disconnection of the 3-methyl-2-phenylquinoline-4-carboxylic acid intermediate can be approached in several ways, primarily focusing on the formation of the quinoline (B57606) ring. Key retrosynthetic pathways for the quinoline core often involve disconnections that lead back to aniline (B41778) or anthranilic acid derivatives and a three-carbon component. For a 2,3-disubstituted quinoline, a plausible disconnection breaks the ring between N1-C2 and C3-C4, suggesting a condensation reaction between an aniline derivative and a suitably substituted β-dicarbonyl compound or its equivalent. Another strategy involves disconnecting the C2-C3 bond and the N1-C8a bond, pointing towards transition metal-catalyzed annulation reactions.

A common and effective strategy for constructing the 2-phenyl-3-methylquinoline-4-carboxylic acid core is through the Pfitzinger reaction. This approach involves the condensation of isatin (B1672199) (or a derivative) with a ketone containing an α-methylene group, in this case, 1-phenylpropan-2-one. The reaction proceeds under basic conditions, where isatin is hydrolyzed to an amino acid, which then condenses with the ketone to form the quinoline ring.

Alternatively, a Doebner-von Miller type reaction could be envisioned. This would involve the reaction of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ), and pyruvic acid. wikipedia.org However, controlling the regioselectivity to obtain the desired 2,3,4-substitution pattern can be challenging.

Classical and Modern Synthetic Protocols for the Quinoline-4-carboxamide Core

The synthesis of the quinoline-4-carboxamide core is a well-established area of organic chemistry, with numerous classical and modern methods available.

Multi-component Reactions (MCRs) in Quinoline Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.org Several named reactions are particularly relevant for the construction of the quinoline core.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com For the synthesis of 3-methyl-2-phenylquinoline-4-carboxylic acid, the reaction would utilize isatin and 1-phenylpropan-2-one. The base facilitates the opening of the isatin ring and subsequent condensation and cyclization. wikipedia.org

The Doebner-von Miller reaction is another classical MCR for quinoline synthesis, typically yielding 2- and/or 4-substituted quinolines. wikipedia.orgsynarchive.com It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. wikipedia.org While traditionally used for simpler substitution patterns, modifications of this reaction could potentially be adapted for more complex targets.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgresearchgate.net This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. wikipedia.org By selecting an appropriate unsymmetrical β-diketone, it is possible to control the substitution pattern of the resulting quinoline.

Modern MCRs often employ novel catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. rsc.org

Transition Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.org This reaction can be employed to introduce the phenyl group at the C2 position of a pre-functionalized quinoline ring, such as a 2-haloquinoline derivative. nih.govresearchgate.net The reaction generally proceeds with high yields and functional group tolerance. wikipedia.org

Heck coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. rsc.orgrsc.org This reaction can be utilized in intramolecular cyclizations to form the quinoline ring system or in intermolecular couplings to introduce substituents. rsc.orgthieme-connect.com For instance, a Heck reaction between a 2-haloaniline and an appropriately substituted allylic alcohol can lead to a quinoline derivative. acs.org

Other transition metals like copper, nickel, and rhodium have also been used in C-H activation strategies to functionalize the quinoline core directly, offering alternative routes to substituted quinolines. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Quinoline Carboxamides

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of quinoline carboxamide synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of water as a solvent, microwave irradiation to accelerate reactions, and the development of reusable catalysts are key aspects of green quinoline synthesis. researchgate.netijpsjournal.com For example, modifications of the Doebner and Pfitzinger reactions have been developed that proceed under solvent-free conditions or in aqueous media, significantly reducing the environmental impact. researchgate.net One-pot procedures that minimize workup and purification steps also contribute to the greenness of a synthetic route. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies for Quinoline Derivatives

While this compound itself is an achiral molecule, the development of stereoselective and enantioselective methods for the synthesis of quinoline derivatives is a significant area of research, particularly for the preparation of chiral drugs and biologically active compounds.

Enantioselective synthesis of quinoline derivatives often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric hydroamination of quinolines, catalyzed by a copper(I) hydride complex with a chiral ligand, can produce enantiomerically enriched 4-amino-1,2,3,4-tetrahydroquinolines. nih.gov

Although not directly applicable to the synthesis of the achiral target molecule, the principles of stereoselective synthesis are crucial when considering the broader family of quinoline derivatives and their potential applications. Chiral derivatizing agents based on the quinoline scaffold have also been synthesized and used for the enantioseparation of other classes of compounds. researchgate.net

Introduction and Functionalization of the N-benzyl and Phenyl Substituents

The introduction of the N-benzyl and phenyl substituents can be achieved at different stages of the synthesis.

The N-benzyl group is typically introduced in the final step of the synthesis through the amidation of the corresponding quinoline-4-carboxylic acid. This is a standard transformation that can be achieved using a variety of coupling reagents, such as thionyl chloride to form the acid chloride followed by reaction with benzylamine, or using peptide coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole).

Amidation and N-Alkylation Techniques in Carboxamide Formation

The formation of the carboxamide group in this compound involves amidation, a fundamental reaction in organic chemistry. This process typically entails the reaction of a carboxylic acid derivative with an amine. In the context of quinoline-4-carboxamides, one-step methodologies have been developed that combine the formation of the quinoline ring with the creation of the amide bond. For instance, a cascade reaction catalyzed by sulfamic acid (NH2SO3H) involving isatins and 1,1-enediamines can directly produce quinoline-4-carboxamides. researchgate.net

Another approach involves the use of coupling reagents. While effective, many traditional coupling reagents suffer from poor atom economy. walisongo.ac.id Greener alternatives, such as boric acid-catalyzed amidation, offer a more sustainable route, generating water as the only byproduct. walisongo.ac.id

N-alkylation is another crucial step, which in this case involves the introduction of the benzyl (B1604629) group. N-alkylation of amides can be achieved using various methods, including the use of alcohols as alkylating agents, which is considered an attractive process due to the ready availability of alcohols and the formation of water as the sole byproduct. rsc.org Catalytic systems, often employing transition metals, are frequently used to facilitate this transformation. For example, N-heterocyclic carbene-phosphine iridium complexes have been shown to be highly reactive catalysts for the N-monoalkylation of amides with alcohols. organic-chemistry.org

Direct N-alkylation of primary benzylamines and anilines with alkyl halides can be promoted by a cesium base in the absence of a catalyst, offering a chemoselective method for synthesizing secondary amines. researchgate.net The choice of base and solvent can significantly influence the selectivity and yield of the N-alkylation reaction. researchgate.net

Arylation and Alkylation Strategies at Specific Quinoline Positions

The synthesis of the core this compound structure requires the precise introduction of substituents at the C2, C3, and C4 positions of the quinoline ring. Traditional methods for quinoline synthesis, such as the Friedländer, Niementowski, and Pfitzinger reactions, provide routes to substituted quinolines from substituted anilines or similar precursors. arabjchem.org The Pfitzinger reaction, for example, involves the reaction of isatin with a carbonyl compound to form a quinoline derivative. arabjchem.orgresearchgate.net

Modern synthetic strategies often rely on C-H activation and cross-coupling reactions to introduce aryl and alkyl groups at specific positions. Palladium-catalyzed direct arylation is a powerful tool for this purpose. researchgate.netmdpi.com For instance, the C2 arylation of quinoline N-oxides can be achieved using unactivated benzene (B151609) or aryl tosylates in the presence of a palladium catalyst. mdpi.com Similarly, rhodium-catalyzed direct arylation of quinolines with aryl bromides provides an efficient route to bis(hetero)aryl products. escholarship.org

Alkylation at specific positions can also be achieved through transition metal catalysis. Rhodium catalysts have been employed for the C2 alkylation of quinolines with alkenes. mdpi.com The choice of ligand and reaction conditions can be tuned to control the regioselectivity of these functionalization reactions. nih.govresearchgate.net For the target molecule, the presence of a methyl group at the C3 position and a phenyl group at the C2 position would likely be established during the initial quinoline ring synthesis or through subsequent functionalization steps.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and byproducts. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For amidation reactions, the choice of coupling reagent or catalyst can significantly impact the yield. In a study comparing different amide-forming reactions for the synthesis of N-benzyl-3-phenylpropanamide, the efficiency of methods using an acid chloride, a coupling reagent (HATU), and a boric acid catalyst were evaluated. walisongo.ac.id The study highlighted the importance of considering factors beyond just yield, such as atom economy and process mass intensity, in determining the "greenest" and most efficient method. walisongo.ac.id

In N-alkylation reactions, the selection of the base and solvent is critical for achieving high selectivity for mono-alkylation over di-alkylation. For the N-alkylation of primary benzylamines, cesium carbonate in DMF was found to be optimal for producing the secondary amine with high selectivity. researchgate.net The reaction time also plays a significant role, with longer reaction times generally leading to higher yields, up to a certain point. researchgate.net

For arylation and alkylation reactions on the quinoline core, the optimization of catalyst systems, including the metal precursor and the ligand, is paramount. For instance, in a palladium-catalyzed meta-C-H arylation, a systematic evaluation of pyridine- and quinoline-type ligands revealed that isoquinoline (B145761) was the most efficient ligand for promoting the reaction. nih.gov Similarly, for rhodium-catalyzed direct arylation, an electron-poor Rh(I) system was found to be much more efficient than electron-rich systems. escholarship.org The reaction temperature can also be adjusted to reduce the reaction time while maintaining a good yield. escholarship.org

The following interactive table summarizes the optimization of conditions for a generic N-alkylation reaction, which can be conceptually applied to the synthesis of this compound.

| Entry | Reactant Ratio (Amine:Alkyl Halide) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 2:1 | Cs2CO3 | DMF | 24 | High |

| 2 | 2:1 | Cs2CO3 | DMF | 12 | Decreased |

| 3 | 1:1 | Cs2CO3 | DMF | 24 | Reduced Selectivity |

| 4 | 2:1 | K2CO3 | DMF | 24 | Lower |

| 5 | 2:1 | Na2CO3 | DMF | 24 | Lower |

| 6 | 2:1 | Cs2CO3 | DMSO | 24 | Moderately Low |

This table is a conceptual representation based on general findings in N-alkylation reactions and does not represent specific experimental data for the title compound. researchgate.net

Advanced Spectroscopic and Crystallographic Investigations of N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide

Single-Crystal X-ray Diffraction (SCXRD) AnalysisA search of crystallographic databases yielded no entries for the single-crystal structure of N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide. Therefore, precise data on its molecular conformation, torsional angles, and other geometrical parameters such as bond lengths and angles are not available. Crystallographic studies on other N-substituted quinoline (B57606) carboxamides reveal that the planarity of the quinoline ring system and the dihedral angles between the rings are key conformational features.nih.gov

Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

A detailed crystallographic analysis of this compound would be required to definitively characterize its intermolecular interactions. Based on its molecular structure, the primary interaction expected to govern its crystal packing is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This is a common and strong interaction in carboxamide-containing compounds. mdpi.com

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Motif Formation |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H | Carbonyl C=O | 1D chains or dimers |

| π-π Stacking | Phenyl/Quinoline Rings | Phenyl/Quinoline Rings | Stabilized layered structures |

Analysis of Chiral Information from Crystallographic Data

This compound itself is an achiral molecule as it does not possess a stereocenter and lacks inherent planar or axial chirality. Therefore, in a standard crystallization from an achiral solvent, it would be expected to crystallize in a centrosymmetric space group, which does not allow for the expression of chirality.

However, if the compound were to be crystallized in the presence of a chiral auxiliary or resolved into enantiomers through some external method (which is not applicable here as the molecule is achiral), then it could crystallize in a chiral space group. In the absence of any inherent chirality, the crystallographic data would confirm its achiral nature. For comparison, chiral derivatives of quinolines and related nitrogen heterocycles are of interest in various fields, and their absolute configurations are often determined using crystallographic methods. nih.govresearchgate.net

Advanced Characterization Techniques for Supramolecular Assembly and Material Properties

As no specific studies on the supramolecular assembly or material properties of this compound are available, this section outlines potential techniques that could be applied in a research context. The propensity of the molecule to form hydrogen-bonded networks and participate in π-π stacking suggests it could form ordered supramolecular structures.

Advanced techniques to probe these assemblies could include:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): To study the strength and dynamics of hydrogen bonding in solution.

Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize self-assembled monolayers on a surface, providing insight into 2D crystal packing.

Powder X-ray Diffraction (PXRD): To characterize the bulk crystalline phase and identify any polymorphism, which would be influenced by different packing motifs.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To investigate the thermal stability of the crystalline solid, which is related to the strength of the intermolecular forces.

These studies would be essential to understand how the molecular structure of this compound dictates its solid-state properties and to explore its potential for applications in materials science.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies on N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic structure and reactivity.

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Solvation Effects

Molecular dynamics simulations model the physical movements of atoms and molecules over time. These simulations are essential for understanding the flexibility of a molecule, its accessible conformations, and how it behaves in a solvent like water. MD studies on quinoline-3-carboxamide (B1254982) derivatives have been performed to establish the stability of their interactions with biological targets. irins.orgresearchgate.netmdpi.com This type of analysis would be crucial for understanding how N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide behaves in a biological environment, but the relevant research has not been conducted or published.

Molecular Docking Studies for Investigating Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates.

Estimation of Binding Affinities and Scoring Function Analysis (Computational)

Computational methods are pivotal in predicting the binding affinity between a ligand, such as this compound, and its biological target. These techniques, which include molecular docking and molecular dynamics simulations, provide a detailed view of the intermolecular interactions that govern the stability of the ligand-receptor complex.

Molecular docking studies on analogous 2-phenyl quinoline-4-carboxamide derivatives have demonstrated good binding affinity within the active sites of various target proteins, including those involved in antibacterial, antifungal, and anticancer activities. researchgate.net The binding is often characterized by hydrogen bond interactions with key amino acid residues. researchgate.net For instance, in studies of similar quinoline (B57606) derivatives targeting the EGFR tyrosine kinase, a crucial enzyme in cancer cell proliferation, docking analyses have revealed specific interactions that contribute to the inhibitory activity of these compounds. nih.govnih.gov

Scoring functions are employed to rank different binding poses and estimate the binding free energy. The GBVI/WSA dG scoring function, for example, is used to estimate the free energy of binding for a given ligand pose, helping to identify the most favorable conformation. researchgate.net The interactions observed for related quinoline structures often involve hydrogen bonds and pi-pi stacking, which are critical for stabilizing the complex. nih.gov

Table 1: Representative Binding Affinity Data for Analogous Quinoline Carboxamide Derivatives

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 2-Phenyl-N-(3-chlorophenyl)-quinoline-4-carboxamide | Antibacterial Target (2XCT) | -7.2 | Not Specified | researchgate.net |

| 2-Phenyl-N-(4-fluorophenyl)-quinoline-4-carboxamide | Anticancer Target (3OG7) | -8.5 | Not Specified | researchgate.net |

| 7j (a 3-substituted phenyl quinazolinone) | EGFR Tyrosine Kinase | Not Specified | Asp 831, Thr 830, Phe 699 | nih.gov |

| 7k (a 3-substituted phenyl quinazolinone) | EGFR Tyrosine Kinase | Not Specified | Asp 831, Thr 830, Phe 699 | nih.gov |

Note: The data presented is for structurally similar compounds to illustrate the application of these computational methods, as specific data for this compound was not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development

QSAR and QSPR models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully developed to understand the structure-activity relationships for anticancer activity. nih.gov These models analyze the steric and electrostatic fields of a series of compounds to determine how these properties influence their biological activity. nih.gov A reliable QSAR model is characterized by a high cross-validated correlation coefficient (Q²) and a high coefficient of determination (R²). For a series of quinoline derivatives with anti-gastric cancer activity, a CoMFA model yielded a Q² of 0.625 and an R² of 0.913, indicating good predictive ability. nih.gov

The development of such models allows for the identification of key structural modifications that can enhance the desired biological effect. nih.gov For instance, QSAR studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been used to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

Table 2: Statistical Parameters of a Representative 3D-QSAR Model for Quinoline Derivatives

| Model | Q² (Cross-validated) | R² (Non-cross-validated) | Predictive R² | Reference |

| CoMFA for anti-gastric cancer activity | 0.625 | 0.913 | 0.875 | nih.gov |

Note: This table represents data for a QSAR study on a series of quinoline derivatives, not specifically this compound.

Pharmacophore Modeling and Virtual Screening Applications for Analog Design

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases for new molecules that fit the model, a process known as virtual screening.

For classes of compounds like quinoline derivatives, pharmacophore models can be generated based on the structures of known active molecules. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. The resulting pharmacophore can then guide the design of new analogs with improved activity.

Virtual screening campaigns using such pharmacophore models have been successfully employed to identify novel inhibitors for various targets. For example, this approach has been used in the design of novel Cyclophilin D inhibitors, which are relevant in the context of neurodegenerative diseases. nih.gov By screening virtual libraries of compounds, researchers can prioritize a smaller, more manageable number of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

While specific pharmacophore models for this compound are not detailed in the available literature, the general methodology is widely applied to quinoline-based compounds to discover new therapeutic agents. researchgate.net

Biological and Mechanistic Research of N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide in Vitro and in Silico Perspectives

In Vitro Biological Activity Profiling of the Compound

The 2-phenylquinoline-4-carboxamide scaffold is a recognized pharmacophore that has demonstrated a range of biological activities in various in vitro assays. Research into this class of compounds points towards potential applications in oncology and neurobiology.

Cell-Based Assays for Cellular Response Modulation (e.g., proliferation, apoptosis, migration in cell lines)

Derivatives of 2-phenylquinoline-4-carboxamide have been evaluated for their antiproliferative activity against multiple human cancer cell lines. Studies show that compounds featuring this core structure can inhibit cancer cell growth, and in some cases, induce apoptosis (programmed cell death). For instance, certain derivatives have shown significant cytotoxicity in MTT assays. researchgate.net While specific data for N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide is not detailed, the consistent anticancer activity across the series suggests this compound could modulate cellular proliferation.

A key mechanism by which this class of compounds is thought to exert its effect is through the disruption of signaling pathways essential for cancer cell survival and proliferation. semanticscholar.org The design of novel organic compounds that can disrupt anti-apoptotic gene expression is a critical approach in the development of selective anticancer drugs. semanticscholar.org

Table 1: Antiproliferative Activity of Selected 2-Phenylquinoline-4-carboxamide Derivatives Note: This table summarizes findings for the broader class of compounds to illustrate the potential activity of the scaffold.

| Compound Class | Cell Line(s) | Observed Effect |

| 2-Phenylquinoline-4-carboxamides | Various cancer cell lines | Inhibition of proliferation researchgate.net |

| STX-0119 | Glioblastoma stem-like cells | Abrogation of growth unimi.it |

| Substituted 2-phenylquinolines | Human pancreatic cancer (Panc-1) | Reduction in cell viability |

Enzymatic Inhibition Assays and Receptor Binding Studies (In Vitro)

The 2-phenylquinoline-4-carboxamide scaffold is a key component of molecules designed to inhibit specific enzymes and bind to cellular receptors. A prominent target for this class of compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. semanticscholar.orgoregonstate.edu

One notable derivative, STX-0119, has been shown to selectively suppress the DNA binding activity of STAT3 without significantly affecting other STAT proteins like STAT1 or STAT5. merckmillipore.com This inhibition is crucial as the STAT3 signaling pathway is frequently overactivated in a wide range of human cancers, promoting proliferation and preventing apoptosis. semanticscholar.org

Furthermore, research on compounds with a nearly identical structure to this compound has revealed potent and selective antagonism at the tachykinin NK-3 receptor. The compound (S)-(-)-N-(alpha-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, known as SB-222200, demonstrated high affinity for the human NK-3 receptor, inhibiting the binding of the natural ligand, neurokinin B (NKB), with a K_i value of 4.4 nM. researchgate.net This suggests that the N-benzyl-3-methyl variant could also possess activity at this G-protein coupled receptor.

Functional Assays to Quantify Biological Effects (e.g., calcium mobilization, oxidative stress induction)

Functional assays have been employed to confirm the antagonistic effects of the 2-phenylquinoline-4-carboxamide scaffold at the molecular level. In studies involving the close analogue SB-222200, its function as an NK-3 receptor antagonist was confirmed by its ability to inhibit NKB-induced calcium (Ca²⁺) mobilization in HEK 293 cells that stably express the human NK-3 receptor. researchgate.net The compound demonstrated a potent dose-dependent inhibition with an IC₅₀ value of 18.4 nM. researchgate.net Such assays are critical for quantifying the biological impact of receptor binding and confirming a compound's mechanism of action.

Elucidation of Molecular Mechanisms of Action in Controlled Systems (In Vitro/In Silico)

In silico and in vitro studies have been instrumental in understanding how the 2-phenylquinoline-4-carboxamide scaffold interacts with its molecular targets and modulates downstream signaling pathways.

Investigation of Signaling Pathway Modulation and Protein Expression Analysis

The primary mechanism of action investigated for this class of compounds is the inhibition of the STAT3 signaling pathway. semanticscholar.org STAT3 is a transcription factor that, upon activation, moves to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. semanticscholar.org

The derivative STX-0119 has been shown to prevent the dimerization of STAT3, which is a critical step for its activation. merckmillipore.com By inhibiting STAT3, this compound effectively suppresses the expression of various STAT3-regulated proteins, including the oncoprotein c-myc, the cell cycle regulator cyclin D1, and the anti-apoptotic protein Bcl-xL. unimi.itmerckmillipore.com This disruption of a key cancer-promoting pathway provides a clear mechanism for the observed antiproliferative effects.

Identification of Potential Molecular Targets and Ligand-Target Engagement

Molecular docking and other in silico methods have been vital in identifying and characterizing the interaction between 2-phenylquinoline-4-carboxamide derivatives and their biological targets.

STAT3: The primary molecular target identified for this scaffold is STAT3. researchgate.net Molecular modeling suggests that these compounds can bind to two critical domains of the STAT3 protein:

SH2 Domain: This domain is responsible for the dimerization of STAT3 molecules. Some compounds are predicted to interact with key amino acid residues in this domain, preventing dimerization. unimi.it

DNA-Binding Domain (DBD): Other derivatives are thought to interact with the DBD, physically blocking the protein from binding to DNA and activating gene transcription. unimi.it STX-0119 is reported to have a mixed mechanism, potentially binding to both the SH2 and DNA-binding domains. unimi.it

Other Potential Targets:

Tachykinin NK-3 Receptor: As evidenced by the potent activity of the close analogue SB-222200, the NK-3 receptor is a likely target for this compound. researchgate.net

Receptor Tyrosine Kinases (RTKs): The quinoline (B57606) core is found in many inhibitors of RTKs, such as c-Met and EGFR. Molecular docking studies of related quinoline derivatives show key interactions, like π-π stacking with tyrosine residues in the ATP-binding site, which are crucial for stabilization and inhibition. nih.gov

Tubulin: Some 2-phenylquinoline-4-carboxamide derivatives have been investigated as a new class of tubulin polymerization inhibitors, a mechanism shared by several successful chemotherapy drugs. researchgate.net

Table 2: In Silico and Mechanistic Data for the 2-Phenylquinoline-4-carboxamide Scaffold

| Compound/Class | Molecular Target | Method of Investigation | Key Findings |

| STX-0119 | STAT3 | DNA Binding Assay, Cell-based assays | Selectively suppresses STAT3 DNA binding; inhibits STAT3 dimerization; downregulates target genes (c-myc, cyclin D1). unimi.itmerckmillipore.com |

| 2-Phenylquinoline-4-carboxamides | STAT3 | Molecular Docking | Prediction of binding to SH2 and/or DNA-binding domains. unimi.it |

| SB-222200 (close analogue) | NK-3 Receptor | Radioligand Binding, Ca²⁺ Mobilization Assay | Potent and selective antagonist with K_i = 4.4 nM and IC₅₀ = 18.4 nM. researchgate.net |

| General Quinoline Derivatives | c-Met, EGFR | Molecular Docking | Interactions (π-π stacking, H-bonds) within the kinase ATP-binding site. nih.gov |

Gene Expression Profiling in Treated Cell Lines

A comprehensive review of scientific literature did not yield specific studies focused on the gene expression profiling of cell lines following treatment with this compound. While research exists on the biological activities of related quinoline carboxamide derivatives, which have been investigated for their potential as anticancer agents, specific data detailing the impact of this compound on gene expression is not publicly available at this time. Therefore, no data tables or detailed research findings on this specific topic can be provided.

In Vitro Studies of Cellular Permeability and Uptake

There is a lack of specific in vitro studies investigating the cellular permeability and uptake of this compound. Research on other quinoline derivatives has sometimes included assessments of their pharmacokinetic properties, but specific experimental data quantifying the passage of this compound across cellular membranes or its rate of uptake into cells has not been reported in the available literature. Consequently, no data tables or detailed findings regarding the cellular permeability of this specific compound can be presented.

Ligand Efficiency and Computational Druggability Assessment (Excluding Clinical Parameters)

A detailed ligand efficiency and computational druggability assessment for this compound is not available in the current body of scientific literature. While computational, or in silico, methods are commonly employed in the early stages of drug discovery to predict the potential of a compound, specific calculations and metrics such as Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and other druggability parameters have not been published for this compound. Studies on broader classes of quinoline derivatives have utilized molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, but a focused analysis of the druggability of this particular compound is absent. researchgate.net Therefore, no data tables presenting these computational metrics can be included.

Structure Activity Relationship Sar Studies of N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide Derivatives

Impact of Substitutions and Modifications on the N-benzyl Moiety

The N-benzyl group attached to the carboxamide nitrogen is a critical component that significantly influences the molecule's interaction with biological targets. Variations in this moiety can alter the compound's potency, selectivity, and pharmacokinetic properties.

The electronic and steric nature of substituents on the benzyl (B1604629) ring plays a pivotal role in modulating biological activity. The introduction of different functional groups can affect the molecule's ability to form key interactions, such as hydrogen bonds and π–π stacking, within a receptor's binding site. mdpi.com

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the benzyl ring alters the electron density of the aromatic system and the adjacent amide bond. For instance, in studies of N-benzyl phenethylamines, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors compared to unsubstituted N-benzyl analogs. nih.gov This suggests that EDGs can enhance favorable interactions. Conversely, the introduction of highly electronegative groups like halogens can also enhance affinity, indicating that the specific nature of the target interaction is crucial. nih.gov For example, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, a para-fluoro substituent on the N-benzyl ring resulted in the highest inhibitory activity against monoamine oxidase-A (MAO-A). mdpi.com

Steric Effects: The size and position of substituents on the benzyl ring introduce steric hindrance that can either promote or hinder binding to a target protein. Small substituents, such as methyl or methoxyl groups in the para-position, are often well-tolerated and can lead to high activity. researchgate.net In contrast, bulky substituents may cause steric clashes that prevent the molecule from adopting an optimal binding conformation. However, in some cases, increased bulk can enhance selectivity. For example, 2,3-methylenedioxy substitution on the N-benzyl part of phenethylamines led to a general increase in 5-HT₂A-selective binding. nih.gov

The following table summarizes the effects of various substituents on the N-benzyl moiety on the inhibitory activity of related carboxamide compounds against different biological targets.

Role of the Phenyl Group at C-2 on Quinoline (B57606) Ring Interactions

The presence of a phenyl group at the C-2 position of the quinoline ring is a common feature in many biologically active quinoline derivatives. This substituent can significantly influence the molecule's pharmacological profile through various interactions. rsc.org

SAR studies have demonstrated that substitutions on the C-2 phenyl ring can fine-tune the biological activity. For instance, in the development of antimalarial agents, a methyl group at the para-position of the C-2 aromatic ring was found to be well-tolerated. acs.org The nature and position of these substituents are critical. In one study on quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group led to a loss of activity. rsc.org This highlights the sensitivity of the target interaction to the electronic properties of the C-2 phenyl substituent. In the context of antiviral research, a 4-phenoxyphenyl group at the C-2 position of a quinoline-4-carboxylic acid scaffold yielded a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). elsevierpure.com

The following table illustrates how variations on the C-2 phenyl ring affect the biological activity of quinoline derivatives.

Influence of the Methyl Group at C-3 on Activity and Selectivity

The C-3 position of the quinoline ring is another critical site for modification. The presence of a small alkyl group, such as methyl, at this position can have a profound impact on the molecule's activity and selectivity. In SAR studies of 4-aminoquinolines as α2C-adrenoceptor antagonists, it was found that a substituent at the C-3 position was an absolute requirement for activity. acs.orgresearchgate.net While a methyl group itself can influence activity through steric and electronic effects, its primary role may be to enforce a specific conformation of the adjacent C-4 carboxamide side chain. This conformational constraint can lock the molecule into a bioactive orientation, enhancing its affinity for the target. Conversely, in the context of classical 4-aminoquinoline (B48711) antimalarials like chloroquine, a methyl group at the C-3 position has been shown to reduce activity, indicating that the influence of this substituent is highly dependent on the specific scaffold and biological target. pharmacy180.com

Importance of the Quinoline Core Modifications on Biological Activity

The quinoline core itself is a versatile scaffold that can be extensively modified to optimize pharmacological properties. Substitutions on the benzo portion of the quinoline ring system (positions 5, 6, 7, and 8) are particularly important for modulating activity, selectivity, and physicochemical properties like lipophilicity and metabolic stability. nih.gov

For instance, in the development of quinoline-4-carboxamides as antimalarial agents, replacing a bromine atom at the R¹ position (e.g., C-6 or C-7) with chlorine or fluorine was tolerated without significant loss of activity while decreasing lipophilicity and improving the metabolic profile. nih.gov However, the complete removal of the halogen often leads to a significant drop in potency, highlighting the importance of this substituent for target engagement. acs.org SAR studies on c-Met kinase inhibitors showed that 3,6-disubstituted quinolines were potent and selective. nih.gov Furthermore, modifications at the C-5 position of quinoline have been shown to yield compounds with more potent anticancer activity compared to C-6 substituted derivatives. biointerfaceresearch.com These findings underscore the principle that nearly every position on the quinoline nucleus can be functionalized to fine-tune the molecule's biological profile. rsc.orgrsc.org

Heteroatom Substitutions and Ring Fusions within the Quinoline System

The core quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a highly privileged scaffold in medicinal chemistry. nih.govresearchgate.net Altering this bicyclic system through the introduction of heteroatoms or by fusing additional rings can significantly modulate the compound's biological and physicochemical properties.

One common modification is the introduction of a carbonyl group into the quinoline ring, which generates a quinolone ring system. nih.gov This transformation has proven to be an effective strategy for enhancing the pharmacological properties of carboxamide derivatives, particularly their anticancer potency. nih.gov

Furthermore, the fusion of additional heterocyclic or carbocyclic rings to the quinoline framework has been explored to create more complex and rigid structures. These fused systems can lead to compounds with novel mechanisms of action or improved target selectivity. The specific nature of the fused ring and its points of attachment to the quinoline core are critical determinants of the resulting biological activity.

| Modification Type | Structural Change | Impact on System | Reference |

| Heteroatom Introduction | Addition of a carbonyl group | Forms a quinolone ring | nih.gov |

| Ring Fusion | Attachment of additional rings | Creates more complex, rigid structures | researchgate.net |

Substitution Pattern Effects on Physicochemical and Biological Properties

The biological activity of quinoline-4-carboxamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings and the carboxamide linker. Initial studies on lead compounds often reveal suboptimal physicochemical properties, such as high lipophilicity (clogP) and poor aqueous solubility, which can be addressed through systematic structural modifications. nih.gov

Lipophilicity and Aromaticity : A high number of aromatic rings and lipophilic atoms like bromine can contribute to unfavorable physicochemical properties. nih.gov Reducing the number of aromatic rings or replacing lipophilic groups can improve solubility and metabolic stability.

Substituents on the Quinoline Core : Electron-donating groups on the quinoline ring have been shown in some series to contribute positively to antibacterial activity. researchgate.net The position of these substituents is also crucial; for example, SAR studies on ATM kinase inhibitors suggested the importance of the electron-donating nature of substituents for cytotoxicity. researchgate.net

Substituents on the N-Benzyl Moiety : The substitution pattern on the N-benzyl group can significantly influence receptor binding and functional activity. In studies of N-benzyl phenethylamines, N-(2-methoxy)benzyl substitution was found to dramatically improve both binding affinity and functional activity compared to simple N-alkyl substitutions. nih.gov

Substituents on the C2-Phenyl Ring : The C-2 position of the quinoline ring is a common site for modification. Attaching various aromatic rings at this position can modulate activity. For example, maintaining a methyl group at the para position of the C-2 aromatic ring was found to be tolerated in one antimalarial series, allowing for the exploration of larger, moderately lipophilic groups at this position. nih.gov

The table below summarizes the effects of various substitutions on the properties of quinoline carboxamide derivatives based on findings from different research programs.

| Position of Substitution | Substituent Type | Observed Effect on Properties | Reference |

| Quinoline Core | Bromine atom (R¹) | Increases lipophilicity | nih.gov |

| Quinoline Core | Electron-donating groups | Can enhance antibacterial activity | researchgate.net |

| Carboxamide Moiety (R²) | Basic substituents (e.g., pyrrolidine) | Can be crucial for potency; lowering basicity may reduce activity | nih.gov |

| C2-Phenyl Moiety (R³) | Nonbasic or conformationally restricted groups | Can significantly impact potency; orientation is critical | nih.gov |

| N-Benzyl Moiety | 2-Methoxybenzyl | Dramatically improved binding affinity and functional activity over N-alkyl groups in a phenethylamine (B48288) series | nih.gov |

Significance of the Carboxamide Linker and its Bioisosteric Replacements

The carboxamide linkage (-CONH-) is a critical structural feature in many quinoline-based therapeutic agents. It often plays a crucial role in binding to biological targets by acting as a hydrogen bond donor and acceptor. The acyclic carboxamide moiety, with its nitrogen and oxygen atoms, can form important interactions with amino acid residues at the active sites of enzymes or receptors. mdpi.comnih.gov Incorporating a carboxamide linkage at different positions within the quinoline framework has been a widely used and effective strategy for enhancing pharmacological properties. nih.gov

However, the amide bond can also be a liability. It is often susceptible to enzymatic cleavage by proteases and amidases in plasma and tissues, leading to poor metabolic stability and short in vivo half-life. nih.govnih.gov This has prompted researchers to explore bioisosteric replacements for the carboxamide linker to develop more stable and effective analogues. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and can produce broadly similar biological effects. drughunter.comcambridgemedchemconsulting.com

Key bioisosteric replacement strategies for the carboxamide group include:

Biphenyl Linker : In a series of ABCG2 transporter modulators, the central benzanilide (B160483) (a type of carboxamide) moiety was prone to rapid enzymatic cleavage. nih.govnih.gov Replacing this labile core with a more stable N-(biphenyl-3-yl) group resulted in analogues with considerably greater stability while maintaining selective inhibitory activity at submicromolar concentrations. nih.govnih.gov This demonstrated that the benzanilide core was not an indispensable structural feature for activity in that particular series. nih.gov

Heterocyclic Rings : Heterocycles such as 1,2,4-triazoles can serve as metabolically stable tertiary amide bioisosteres. drughunter.com These rings can mimic the hydrogen bonding properties of amides while being incorporated into a rigid system, which can enhance metabolic stability, selectivity, and pharmacokinetic profiles. drughunter.com

Trifluoroethylamine Motif : The trifluoroethylamine group has emerged as a potential bioisosteric replacement for amides. The electronegative trifluoroethyl group can mimic the carbonyl group of the amide. This substitution can enhance metabolic stability by reducing susceptibility to proteolysis and decrease the basicity of the amine, keeping it largely non-ionized at physiological pH. drughunter.com

| Bioisosteric Replacement | Rationale | Outcome Example | Reference |

| N-(biphenyl-3-yl) | Replace labile benzanilide core to improve metabolic stability. | Resulted in considerably more stable ABCG2 modulators with retained activity. | nih.govnih.gov |

| 1,2,4-Triazole | Mimic hydrogen bonding of amides within a rigid, metabolically stable ring. | Used in the development of alprazolam as a stable tertiary amide bioisostere. | drughunter.com |

| Trifluoroethylamine | Mimic the amide carbonyl with an electronegative group to enhance metabolic stability and modulate basicity. | Reduces susceptibility to proteolysis. | drughunter.com |

Development of Predictive SAR Models and Predictive Insights

To rationalize the vast amount of SAR data and to guide the design of new, more potent derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. mdpi.com These models are fundamental tools for the rational development of new bioactive compounds, helping to reduce the time and cost associated with drug discovery. mdpi.com For quinoline-based compounds, both 2D- and 3D-QSAR models have been successfully developed.

3D-QSAR : This approach uses 3D structural information of the molecules to correlate their biological activities with their spatial properties (fields). Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comresearchgate.net

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the SAR. researchgate.net

These models, once validated, produce contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMSIA model for a series of tetrahydroquinoline derivatives targeting the enzyme LSD1 provided the following insights:

Steric Fields : Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Hydrophobic Fields : Yellow contours highlight areas where hydrophobic groups increase activity, whereas white contours indicate regions where hydrophilic groups are preferred.

Hydrogen Bond Fields : Cyan contours show favorable regions for hydrogen bond donors, while purple contours indicate favorable regions for hydrogen bond acceptors. researchgate.net

2D-QSAR : These models correlate biological activity with 2D structural descriptors, such as physicochemical properties and topological indices, without requiring 3D alignment. In one study comparing different models for predicting the antiplasmodial activity of quinoline derivatives, a 2D-QSAR model showed better predictive capacity than a CoMFA model. mdpi.com

The statistical robustness of these models is evaluated using various metrics, such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_test). mdpi.comresearchgate.net Successful QSAR models can accurately predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

| Model Type | Key Inputs | Type of Insights Provided | Reference |

| CoMFA | 3D aligned structures, steric and electrostatic fields | Contour maps showing favorable/unfavorable steric and electrostatic regions. | mdpi.comresearchgate.net |

| CoMSIA | 3D aligned structures, steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | Detailed contour maps for multiple physicochemical properties to guide substitutions. | mdpi.comresearchgate.net |

| 2D-QSAR | 2D structural descriptors (e.g., physicochemical properties, topological indices) | Predictive equations based on 2D properties without the need for 3D alignment. | mdpi.com |

Chemical Derivatization and Analog Design Strategies Based on the N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide Scaffold

Methodologies for Diversifying the N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide Scaffold

Diversification of the lead scaffold is crucial for establishing structure-activity relationships (SAR) and identifying candidates with improved properties. This involves employing synthetic methodologies that allow for the creation of a wide range of structural analogs.

The introduction of functional groups at various positions on the this compound scaffold serves as a key strategy for creating chemical handles for subsequent modifications. These functional groups can influence the molecule's electronics, solubility, and steric dimensions, and provide sites for further chemical reactions. ashp.org

Synthetic routes are often designed to incorporate reactive intermediates that can undergo a variety of transformations. For instance, a common approach in quinoline (B57606) chemistry involves the use of halogenated intermediates. A 2-chloroquinoline-4-carboxylic acid intermediate can be prepared from its 2-oxo-1,2-dihydroquinoline precursor using reagents like phosphorus oxychloride (POCl₃). koreascience.kr This chloro group can then be subjected to nucleophilic aromatic substitution with a range of amines, thiols, or alcohols to introduce diverse substituents. nih.govacs.org Similarly, Suzuki coupling reactions with halogenated quinoline intermediates can be used to form new carbon-carbon bonds, attaching various aryl or alkyl groups. acs.orgnih.gov These reactions enable the systematic modification of the quinoline core, allowing chemists to probe the impact of different substituents on biological activity.

Another strategy involves reactions on the peripheral phenyl rings or the benzyl (B1604629) group. For example, electrophilic aromatic substitution could introduce nitro groups, which can be subsequently reduced to amines. These amino groups can then be acylated, alkylated, or converted into diazonium salts for a wide array of further transformations, significantly expanding the diversity of the generated analogs.

To efficiently explore the vast chemical space around the quinoline-4-carboxamide scaffold, parallel synthesis and combinatorial chemistry techniques are employed. These approaches allow for the rapid generation of large, organized collections of related compounds, known as libraries. acs.orgresearchgate.net Solution-phase parallel synthesis has proven to be an effective strategy for creating libraries of quinoline derivatives. acs.org

One such approach utilizes the Pfitzinger reaction, a classic method for quinoline synthesis, to generate key carboxylate intermediates. nih.govacs.org These intermediates can then be used to produce extensive libraries of carboxamides by reacting them with a diverse set of amines. acs.orgresearchgate.net By coupling simple manual techniques for parallel reactions with straightforward purification procedures, hundreds of distinct quinoline-4-carboxamide derivatives can be synthesized on a milligram scale, facilitating rapid SAR screening. acs.orgresearchgate.net This methodology is highly adaptable; for instance, a one-step synthesis of multisubstituted quinoline-4-carboxamides has been developed by reacting isatins with 1,1-enediamines, a protocol well-suited for combinatorial applications. researchgate.net Solid-phase synthesis has also been utilized, where the quinoline scaffold is attached to a resin, allowing for sequential reactions and simplified purification before the final compound is cleaved from the solid support. nih.govnih.gov

| Synthesis Strategy | Key Reaction | Application | Reference |

| Solution-Phase Parallel Synthesis | Pfitzinger Reaction & Amide Coupling | Generation of N-substituted quinoline-4-carboxamide libraries | acs.org |

| Solid-Phase Synthesis | Acylation & Suzuki Coupling | Generation of N-(biphenyl-3-yl)quinoline carboxamides | nih.govnih.gov |

| One-Pot Cascade Reaction | Modified Pfitzinger Reaction | Combinatorial synthesis of quinolone-4-carboxamide drugs | researchgate.net |

Rational Design Principles for Novel Quinoline-4-carboxamide Analogs

Rational drug design leverages an understanding of the biological target and ligand-receptor interactions to guide the synthesis of more potent and selective analogs. This contrasts with the broad screening approach of combinatorial chemistry and focuses on targeted modifications.

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group or substituent in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical structure. cambridgemedchemconsulting.comdrugdesign.org The objective is to create a new molecule with similar biological properties, which may also possess improved potency, selectivity, altered metabolism, or reduced toxicity. cambridgemedchemconsulting.comdrughunter.com

In the context of the quinoline-4-carboxamide scaffold, bioisosteric replacements can be applied to any part of the molecule. For example, the phenyl ring at the 2-position could be replaced with other aromatic heterocycles like thiophene (B33073) or pyridine (B92270) to modulate electronic properties and potential interactions with the biological target. drugdesign.org The amide linkage itself is a common target for bioisosteric replacement to improve metabolic stability. drughunter.com

Table of Common Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | Improve metabolic stability, cell permeability, and potency. drughunter.com |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Modulate electronics, solubility, and metabolism; introduce new hydrogen bonding capabilities. drugdesign.org |

| Amide (-CONH-) | 1,2,4-Oxadiazole, Trifluoroethylamine | Enhance metabolic stability against proteolysis. drughunter.com |

Scaffold hopping is a computational or rational design strategy that aims to identify structurally novel compounds that retain the biological activity of the original lead by preserving the key pharmacophoric features. This approach is valuable for discovering new chemical series with potentially improved properties or for navigating intellectual property landscapes. nih.gov For the this compound scaffold, this could involve replacing the entire quinoline core with another bicyclic heterocycle, such as a quinazoline, benzofuran, or imidazopyridine, while maintaining the relative orientation of the key substituents (the N-benzyl, methyl, and phenyl groups). nih.govnih.govunica.it

For instance, a scaffold hopping strategy was successfully used to develop novel 2-(quinolin-4-yloxy)acetamides from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) lead, demonstrating the transferability of pharmacophoric elements between different core structures. nih.gov Another study used scaffold hopping to design quinazoline-based urea (B33335) derivatives as potent inhibitors of the VEGFR-2 kinase. nih.gov

Structure simplification is a complementary strategy often employed to reduce molecular complexity, lower molecular weight, and improve physicochemical properties like solubility, which can lead to better pharmacokinetic profiles. nih.gov Starting from a complex lead like this compound, a simplification approach might involve removing one of the phenyl rings or replacing the benzyl group with a smaller alkyl substituent. The goal is to identify the minimal structural components necessary for biological activity, thereby creating a more "drug-like" molecule. nih.gov

Development of Chemical Probes and Affinity Ligands for Research Applications

Derivatives of the this compound scaffold can be specifically designed as chemical tools to investigate biological systems. Chemical probes are small molecules used to study the function of proteins or biological pathways, while affinity ligands are used for applications like affinity chromatography to purify target proteins.

The design of such tools requires the strategic incorporation of specific functionalities. For an affinity ligand, a linker arm with a terminal reactive group (e.g., a carboxylic acid, amine, or alkyne for "click" chemistry) would be added to a position on the scaffold that is not critical for target binding. This allows the ligand to be immobilized on a solid support, such as agarose (B213101) beads.

For chemical probes, functionalities like a fluorescent dye, a biotin (B1667282) tag for pulldown experiments, or a photo-activatable cross-linking group can be incorporated. The synthesis of such probes requires careful planning to ensure that the appended tag does not disrupt the interaction with the biological target. The development of novel benzofuran-2-carboxamide (B1298429) ligands selective for sigma receptors highlights a similar principle, where a core scaffold was modified with specific substituents to achieve high affinity and selectivity for a protein target, a key requirement for a useful chemical probe or ligand. nih.gov

Emerging Research Applications and Future Directions for N Benzyl 3 Methyl 2 Phenylquinoline 4 Carboxamide

Application of the Compound as a Privileged Scaffold in Chemical Biology Research

The quinoline (B57606) ring system is a well-established "privileged scaffold" in medicinal chemistry and chemical biology. This designation stems from the observation that this heterocyclic motif is present in a wide array of biologically active compounds, capable of interacting with multiple, diverse biological targets. The versatility of the quinoline core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. This adaptability makes quinoline-based compounds, including N-benzyl-3-methyl-2-phenylquinoline-4-carboxamide, valuable tools for exploring biological systems.

The this compound structure incorporates several key features that contribute to its potential as a privileged scaffold. The planar quinoline core can participate in π-π stacking interactions with aromatic residues in protein binding sites. The carboxamide linkage provides a hydrogen bond donor and acceptor, crucial for specific interactions with biological macromolecules. Furthermore, the benzyl (B1604629) and phenyl substituents offer opportunities for further functionalization to modulate properties such as solubility, cell permeability, and target affinity. By systematically modifying these substituents, researchers can generate libraries of related compounds to probe structure-activity relationships (SAR) and identify molecules with desired biological activities.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery Approaches (Research Context)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach begins by screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. Once a fragment hit is identified, it is progressively optimized and grown into a more potent, drug-like molecule. The quinoline scaffold of this compound is well-suited for inclusion in fragment libraries. Its relatively simple core structure and amenability to chemical modification align with the principles of FBDD.

In a hypothetical FBDD campaign, the core quinoline-4-carboxamide portion of the molecule could serve as a starting fragment. Biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to identify its binding mode to a target protein. Subsequent chemical elaboration, such as the addition of the benzyl and phenyl groups, would then be guided by the structural information to enhance binding affinity and selectivity.